2,3',4,5'-Tetramethoxystilbene
Overview
Description
2,3’,4,5’-Tetramethoxystilbene, also known as TMS, is a selective and competitive inhibitor of cytochrome P450 1B . It is a synthetic trans-stilbene analog. TMS is an analog of resveratrol and is an anti-cancer agent .
Physical And Chemical Properties Analysis
TMS is a white to yellow powder . It has an empirical formula of C18H20O4, a CAS Number of 24144-92-1, and a molecular weight of 300.35 .Scientific Research Applications
Molecular Structure and Interactions
- 2,3',4,5'-Tetramethoxystilbene has been characterized as virtually planar in molecular structure, with weak intermolecular interactions like C—H⋯O hydrogen bonds and C—H⋯π-electron ring interactions. This molecule is found to be ordered into parallel planes, suggesting possible π–π electron interactions between aromatic planes (Saez et al., 2008).
Photochemical Properties
- The photochemical properties of 2,3',4,5'-Tetramethoxystilbene (TMST) were studied in various polar solvents, revealing that the Stokes shift of TMST increases with solvent polarity and its fluorescence lifetime experiences significant solvent effects, indicating a charge-transfer character in its excited singlet state (Hayakawa et al., 2006).
Anticancer Potential
- A study on (E)-2-hydroxy-3′,4,5′-trimethoxystilbene, a derivative of 2,3',4,5'-Tetramethoxystilbene, showed it could induce apoptosis in hormone-resistant breast cancer cells and demonstrated potential as a therapeutic agent for breast cancer treatment (Chae et al., 2011).
Effects on Endometrial Carcinoma Cells
- 2,3',4,5'-Tetramethoxystilbene (TMS) has been found to inhibit the proliferation of human endometrial carcinoma cells, induce apoptosis, and affect cell cycle distribution. The mechanism may involve the regulation of Bcl-2, Bax, and Survivin expression (Li Li, 2012).
Synthesis and Derivative Studies
- Research on synthesizing 2,3,4,5-tetramethoxytoluene from 3,4,5-trimethoxybenztulene has been conducted, highlighting an environmentally friendly and high-yield process (Lin Xi-quan, 2009).
Modulation of Cytochrome P450 1B1
- 2,4,3′,5′-Tetramethoxystilbene (TMS) significantly inhibited CYP1-mediated activity and down-regulated TCDD-induced CYP1B1 protein and mRNA expression in various human cancer cells, suggesting TMS's role as a modulator of CYP1B1 gene expression and a potential agent for cancer chemoprevention (Chun et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-19-15-8-7-14(18(12-15)22-4)6-5-13-9-16(20-2)11-17(10-13)21-3/h5-12H,1-4H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBCWSHYEQUBLW-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101186212 | |
Record name | 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101186212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',4,5'-Tetramethoxystilbene | |
CAS RN |
24144-92-1, 20578-92-1 | |
Record name | 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24144-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,3',5'-Tetramethoxystilbene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020578921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101186212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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